insulin, Asp(B9)-Glu(B27)-
Description
Evolution of Insulin (B600854) Therapy: A Historical Perspective in Protein Engineering
The journey of insulin therapy began with the extraction of animal insulins in the 1920s, a life-saving discovery for individuals with type 1 diabetes. aglty.iooup.com While effective, animal-derived insulins, such as those from bovine and porcine sources, differed slightly in amino acid sequence from human insulin, occasionally leading to immune reactions. wikipedia.orgnih.gov The advent of recombinant DNA technology in the 1970s and 1980s was a watershed moment, enabling the production of biosynthetic human insulin. oup.come-dmj.org This breakthrough not only provided a more consistent and less immunogenic insulin source but also laid the groundwork for the next leap in insulin therapy: the era of insulin analogs. aglty.ioe-dmj.org
By the mid-1990s, armed with a deeper understanding of insulin's structure and its self-assembly into dimers and hexamers, scientists began to apply principles of protein engineering to modify the human insulin molecule. nih.govroyalsocietypublishing.org The goal was to create insulins with altered pharmacokinetic and pharmacodynamic properties that could more closely mimic the natural, pulsatile release of insulin from a healthy pancreas. aglty.ionovonordisk.com This led to the development of the first insulin analog, insulin lispro, approved in 1996. aglty.iowikipedia.org
Rationale for Amino Acid Modifications in Insulin Structure
The primary structure of human insulin consists of two polypeptide chains, the A-chain (21 amino acids) and the B-chain (30 amino acids), linked by disulfide bonds. ekb.egnih.gov In its formulation, insulin molecules tend to self-associate into dimers and then hexamers, often stabilized by zinc ions. nih.govroyalsocietypublishing.orgnih.gov This hexameric form is stable in the vial but must dissociate into monomers to be absorbed into the bloodstream after subcutaneous injection. wikipedia.orgnih.gov This dissociation process is the rate-limiting step for the onset of action of regular human insulin.
The core principle behind many insulin analog designs is the strategic modification of the amino acid sequence to alter these self-association properties. nih.govroyalsocietypublishing.org By introducing specific amino acid substitutions, researchers can either weaken the bonds that hold the hexamers and dimers together, leading to faster-acting insulins, or promote aggregation and stability at the injection site, resulting in longer-acting insulins. royalsocietypublishing.orgoatext.com These modifications are typically made in regions of the insulin molecule that are not critical for binding to the insulin receptor, thereby preserving the molecule's biological activity. nih.gov
Classification of Insulin Analogs Based on Pharmacokinetic Profiles
Insulin analogs are broadly categorized based on their duration of action, which is a direct consequence of their engineered pharmacokinetic profiles. wikipedia.orgslideshare.net
Rapid-acting analogs: These are designed for rapid absorption and onset of action, mimicking the mealtime insulin surge. oatext.comdrugs.com Examples include insulin lispro, insulin aspart, and insulin glulisine. wikipedia.orgnih.gov
Long-acting analogs: These are formulated to provide a steady, peakless release of insulin over an extended period, replicating the basal insulin secretion of the pancreas. wikipedia.orgnih.gov Insulin glargine, insulin detemir, and insulin degludec fall into this category. wikipedia.org
Premixed analogs: These combine a rapid-acting and a long-acting analog in a fixed ratio to provide both mealtime and basal coverage in a single injection. diabetes.co.uk
This classification allows for more flexible and individualized insulin regimens, aiming to achieve better glycemic control while reducing the risk of hypoglycemia. slideshare.net
Positioning of Insulin, Asp(B9)-Glu(B27)- within Early Insulin Analog Development
The compound "insulin, Asp(B9)-Glu(B27)-" represents an early exploration into the creation of monomeric insulin analogs. The designation indicates that in the B-chain of the insulin molecule, the original amino acid at position 9 (serine) has been replaced with aspartic acid (Asp), and the amino acid at position 27 (threonine) has been replaced with glutamic acid (Glu). karazin.ua
Research into this specific analog was part of a broader effort to develop rapid-acting insulins by introducing charged amino acids to induce electrostatic repulsion within the dimer and hexamer structures, thereby promoting a more monomeric state. royalsocietypublishing.org Studies on insulin, Asp(B9)-Glu(B27)-, alongside other analogs like Asp(B10) and Asp(B28), demonstrated significantly faster absorption from subcutaneous tissue compared to regular human insulin. nih.govnih.gov This accelerated absorption profile was a key characteristic sought after in the development of prandial insulins.
While insulin, Asp(B9)-Glu(B27)- itself did not become a commercially marketed insulin, the research and findings from its investigation were crucial stepping stones. These early studies provided valuable insights into the structure-function relationships of the insulin molecule and validated the principle of using amino acid substitutions to create "monomeric" insulins with faster action profiles. This foundational work contributed to the successful development of the rapid-acting insulin analogs that are widely used in clinical practice today.
Research Findings on Insulin, Asp(B9)-Glu(B27)-
Studies on the monomeric insulin analog, insulin, Asp(B9)-Glu(B27)-, revealed key pharmacokinetic and pharmacodynamic properties that distinguished it from soluble human insulin.
| Parameter | Insulin, Asp(B9)-Glu(B27)- | Human Insulin | Significance |
| Time to 50% Residual Radioactivity at Injection Site | 63 +/- 9 min nih.gov | 182 +/- 21 min nih.gov | P < 0.001 nih.gov |
| Peak Plasma Insulin Level | Significantly higher nih.gov | Lower nih.gov | P < 0.005 nih.gov |
| Time to Hypoglycemic Nadir | 61-65 min nih.gov | 201-210 min nih.gov | P < 0.005 nih.gov |
| Receptor Binding Affinity (Relative to Human Insulin) | 18% diabetesjournals.org | 100% diabetesjournals.org | N/A |
Data compiled from published research findings. nih.govdiabetesjournals.org
These findings highlight that the substitutions of aspartic acid at B9 and glutamic acid at B27 resulted in an insulin analog that was absorbed two to three times faster than human insulin. nih.gov This led to a more rapid onset of action and a greater peak hypoglycemic effect. nih.gov Although its receptor binding affinity was lower than that of human insulin, its rapid absorption kinetics offered potential therapeutic advantages for mealtime insulin coverage. nih.govdiabetesjournals.org
Properties
CAS No. |
110734-38-8 |
|---|---|
Molecular Formula |
C22H32O3 |
Synonyms |
insulin, Asp(B9)-Glu(B27)- |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Insulin, Asp B9 Glu B27
Design and Molecular Architecture
The unique properties of Insulin (B600854), Asp(B9)-Glu(B27)- stem from targeted amino acid substitutions in the B-chain of the insulin molecule. These modifications are not arbitrary; they are the result of a rational design process aimed at altering the molecule's natural tendency to self-associate into dimers and hexamers.
Specificity of Asparagine at Position B9 (AspB9) Substitution
In native human insulin, the B9 position is occupied by a serine residue. The substitution of serine with asparagine (Asp) at this position introduces a residue with different steric and hydrogen-bonding properties. While the precise interactions are complex, this change is understood to contribute to the destabilization of the interfaces required for the formation of insulin dimers and, subsequently, hexamers. The central α-helix of the insulin B-chain, spanning residues B9 to B19, is crucial for the proper folding and dimerization of proinsulin and insulin. diabetesjournals.orgnih.gov Alterations within this region, such as the Asp substitution at B9, can disrupt the fine-tuned interactions necessary for stable oligomer formation.
Specificity of Glutamic Acid at Position B27 (GluB27) Substitution
The B27 position, occupied by threonine in native insulin, is located in the C-terminal region of the B-chain. This region is also critically involved in the formation of insulin dimers. The substitution of threonine with glutamic acid (Glu) introduces a negatively charged residue at this position. This alteration can lead to electrostatic repulsion between insulin monomers, further hindering their ability to form stable dimers. The introduction of charged residues in the C-terminal region of the B-chain is a known strategy to reduce the self-association of insulin molecules.
Impact of B9 and B27 Substitutions on the Insulin B-Chain Conformation
The combined effect of the Asparagine at B9 and Glutamic Acid at B27 substitutions is a significant alteration of the B-chain's conformation, which in turn dramatically reduces the molecule's propensity for self-association. These modifications disrupt the key contact points that mediate the formation of both dimers and hexamers. As a result, Insulin, Asp(B9)-Glu(B27)- exists predominantly in its monomeric form in solution. acs.org This monomeric state is the key to its rapid absorption and action profile, as only insulin monomers can readily diffuse from the subcutaneous injection site into the bloodstream.
Oligomerization State and Self-Association Properties
The self-association of native human insulin into dimers and zinc-stabilized hexamers is a critical factor in its stability and pharmacokinetic profile. uspharmacist.com The dissociation of these oligomers into monomers is the rate-limiting step for its absorption and biological activity. uspharmacist.com Insulin, Asp(B9)-Glu(B27)- was specifically designed to circumvent this delay.
Monomeric Predominance of Insulin, Asp(B9)-Glu(B27)- in Solution
Studies have confirmed that the Insulin, Asp(B9)-Glu(B27)- analog is predominantly monomeric in solution under physiological conditions. acs.org Small-angle X-ray scattering has shown this mutant to be compact and monomeric at both neutral and acidic pH. acs.org This is in stark contrast to native human insulin, which readily forms dimers and, in the presence of zinc, hexamers at neutral pH. nih.gov The engineered amino acid substitutions effectively eliminate the intermolecular interactions that drive this self-assembly process.
Comparison of Self-Association Kinetics with Native Human Insulin Oligomers
Studies have shown that Insulin, Asp(B9)-Glu(B27)- is absorbed two to three times faster than human insulin. This rapid absorption is a direct consequence of its existence as monomers, which can quickly diffuse across the capillary endothelium. In contrast, the dissociation of human insulin hexamers into dimers and then monomers is a much slower process, leading to a delayed onset of action.
The pharmacokinetic profiles further highlight these differences. Following subcutaneous injection, Insulin, Asp(B9)-Glu(B27)- results in a rapid and high peak of plasma insulin concentration, occurring significantly earlier than with native human insulin. nih.gov This reflects the immediate availability of monomers for absorption.
| Property | Insulin, Asp(B9)-Glu(B27)- | Native Human Insulin |
|---|---|---|
| Predominant form in solution | Monomer | Dimer/Hexamer |
| Self-Association Tendency | Very Low | High |
| Dependency on Zinc for Oligomerization | No | Yes (for hexamerization) |
| Parameter | Insulin, Asp(B9)-Glu(B27)- | Native Human Insulin |
|---|---|---|
| Rate of Absorption | Rapid (2-3 times faster) | Slower |
| Time to Peak Plasma Concentration | Early | Delayed |
| Rate-Limiting Step for Action | Diffusion from injection site | Hexamer/Dimer Dissociation |
Electrostatic Interactions Influencing Dimerization and Hexamerization
The substitution of serine with aspartic acid at the B9 position and threonine with glutamic acid at B27 introduces additional negative charges to the surface of the insulin monomer. These electrostatic modifications play a crucial role in modulating the self-assembly of the analog into dimers and hexamers.
In the case of the single B9 Asp mutation, computational analyses utilizing Poisson-Boltzmann electrostatics have revealed a significant impact on the ionization behavior of neighboring residues, particularly the glutamic acid at position B13 (GluB13). An experimentally determined pKa change of +2.50 units for the GluB13 residue has been reported in the dimeric form of the B9 Ser → Asp insulin mutant relative to the native dimer. nih.gov This indicates that the introduction of the negatively charged aspartic acid at B9 makes the nearby GluB13 less likely to deprotonate. Theoretical calculations have corroborated this, showing pKa shifts of +2.64 and +2.45 units for the two GluB13 residues within the B9 mutant dimer. nih.gov
This altered electrostatic environment has profound implications for hexamerization. The formation of the insulin hexamer, a storage form of the hormone, is typically coordinated by two zinc ions. However, the increased negative charge density in the central region of the hexameric complex due to the B9 Asp mutation leads to electrostatic repulsion. This crowding of negatively charged groups in the central solvent channel is believed to be the primary reason why this mutant, and likely the double mutant Asp(B9)-Glu(B27)-, cannot effectively form stable hexamers. nih.gov In wild-type insulin, the binding of zinc ions by the histidine at position B10 helps to overcome these repulsive forces, a mechanism that is disrupted in mutants with altered charge distributions in this critical region. nih.gov The additional negative charge from the Glu(B27) substitution would further contribute to this electrostatic hindrance of hexamer formation.
Conformational Analysis and Dynamics
The solution structure and conformational flexibility of insulin and its analogs are intimately linked to their biological activity and stability. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating these features for various insulin mutants.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Solution Structure
The analysis of Nuclear Overhauser Effect (NOE) data from these NMR studies revealed the presence of three helical domains that are consistent with the secondary structure of native human insulin in its crystalline state. nih.gov A significant number of slowly exchanging amide protons further support the existence of these stable structural elements. nih.gov The association between the two monomers in the solution dimer of B9(Asp) insulin is, however, described as relatively loose when compared to the dimer found within the crystal structure of native insulin. nih.gov
Comparative Structural Analysis with Wild-Type Insulin and Other Analogs
When comparing the solution structure of the B9(Asp) insulin monomer to that of wild-type insulin, subtle but significant deviations are observed. The conformation of the monomer within the B9(Asp) dimer is similar to that of a monomer in the crystal structure of the 2Zn insulin hexamer, particularly in the regions that form the monomer-monomer interface. nih.gov However, in other regions of the molecule, its conformation is more akin to the solution structure of a monomeric insulin analog. nih.gov This suggests that the B9(Asp) insulin monomer adopts a conformation similar to that of a free monomer, as long as this conformation does not interfere with the formation of the dimer. nih.gov These structural nuances are attributed to the absence of the packing forces present in the hexamer and crystal lattice, as well as the presence of the specific monomer-monomer interactions in the dimer. nih.gov While specific comparative data for the Asp(B9)-Glu(B27)- double mutant is not available, it is reasonable to infer that the fundamental structural preservation observed in the B9(Asp) single mutant would largely hold, with potential local perturbations due to the additional substitution at B27.
Conformational Flexibility and Hinge-Like Rotations in the B-Chain
The B-chain of insulin, particularly its C-terminal region, is known to possess considerable conformational flexibility, which is believed to be important for its interaction with the insulin receptor. frontiersin.org Studies on various insulin analogs have highlighted the dynamic nature of this part of the molecule. The B-chain consists of a central α-helix (residues B9-B19) flanked by β-turns. nih.gov The C-terminal segment of the B-chain is involved in the formation of dimers and hexamers. nih.gov
While direct studies on the B-chain flexibility of the Asp(B9)-Glu(B27)- analog are limited, insights can be drawn from studies of other analogs. For instance, NMR-based amide-proton exchange kinetics have revealed that a majority of the hydrogen bonds observed in the crystal structures of insulin are only transiently maintained in solution. frontiersin.org This indicates a significant degree of flexibility throughout the molecule, including the B-chain. This inherent flexibility may be a key feature that allows for the necessary conformational changes upon receptor binding. frontiersin.org The introduction of charged residues at positions B9 and B27 could potentially alter the local flexibility of the B-chain, although specific research is needed to quantify this effect.
Molecular Interactions and Insulin Receptor Biology
Insulin (B600854) Receptor Binding Affinity and Kinetics
The biological activity of insulin, Asp(B9)-Glu(B27)-, known as insulin glulisine, is initiated by its binding to the insulin receptor (IR). The specific amino acid substitutions in insulin glulisine are designed to alter its self-association properties, leading to a more rapid onset of action compared to native human insulin. However, these structural changes also have the potential to modify its interaction with the insulin receptor and related receptors.
Quantitative Assessment of Receptor Binding to Insulin Receptor (IR) Isoforms
Insulin glulisine binds to both isoforms of the insulin receptor, IR-A and IR-B. Studies have indicated that, in general, short-acting insulin analogs, including insulin glulisine, exhibit a binding affinity for both IR isoforms that is comparable to or slightly lower than that of native human insulin. openaccessjournals.comresearchgate.net
One preclinical evaluation reported that the steady-state insulin receptor binding affinity for insulin glulisine was approximately 70% of that of regular human insulin. nih.gov
Table 1: Relative Binding Affinity of Insulin Glulisine to Insulin Receptor Isoforms
| Ligand | Receptor Isoform | Relative Affinity vs. Human Insulin |
|---|---|---|
| Insulin Glulisine | IR-A | Similar to or slightly reduced |
| Insulin Glulisine | IR-B | Similar to or slightly reduced |
Data synthesized from multiple sources indicating a general consensus. openaccessjournals.comresearchgate.net
Kinetic Rate Constants (Association and Dissociation) of Receptor Engagement
The kinetics of insulin glulisine binding to the insulin receptor have been described as being similar to that of regular human insulin. nih.gov This suggests that the rates at which the molecule associates with and dissociates from the receptor are not significantly altered by the amino acid substitutions.
Comparison of Binding Profile with Native Insulin and Other Analogs
The binding profile of insulin glulisine is often compared with native insulin and other rapid-acting insulin analogs such as insulin lispro and insulin aspart. Generally, these rapid-acting analogs share the characteristic of reduced self-association, which leads to their faster absorption. Their receptor binding affinities are also broadly similar to human insulin. researchgate.net
Table 2: Comparative Binding Profile of Rapid-Acting Insulin Analogs
| Insulin Analog | Relative Binding Affinity to IR vs. Human Insulin |
|---|---|
| Insulin Glulisine | Similar or slightly lower |
| Insulin Lispro | Similar |
| Insulin Aspart | Similar |
This table represents a qualitative summary from comparative studies. researchgate.net
Interaction with Insulin-Like Growth Factor 1 Receptor (IGF-1R)
The structural similarity between the insulin receptor and the insulin-like growth factor 1 receptor (IGF-1R) allows for potential cross-reactivity of insulin and its analogs. This interaction is of particular interest due to the role of IGF-1R in mitogenic signaling.
Specificity of Binding to IGF-1R Versus IR
Preclinical studies have consistently shown that insulin glulisine has a significantly lower binding affinity for the IGF-1R compared to human insulin. diabetesjournals.org One study quantified this difference, reporting that the IGF-1 receptor binding affinity for insulin glulisine was four- to five-fold lower than that of regular human insulin. nih.gov This indicates a higher specificity of insulin glulisine for the insulin receptor over the IGF-1R.
Table 3: Relative Binding Affinity of Insulin Glulisine to IR and IGF-1R
| Ligand | Receptor | Relative Affinity vs. Human Insulin |
|---|---|---|
| Insulin Glulisine | IR | ~70% |
| Insulin Glulisine | IGF-1R | 20-25% (4- to 5-fold lower) |
Data derived from a preclinical evaluation. nih.gov
Implications of Cross-Reactivity on Cellular Signaling Pathways (Preclinical)
The reduced affinity of insulin glulisine for the IGF-1R is a key preclinical finding, suggesting a lower potential for mitogenic activity compared to an analog with higher IGF-1R affinity. diabetesjournals.org Concerns about the mitogenic potential of insulin analogs often stem from their interaction with the IGF-1R and the subsequent activation of signaling pathways associated with cell proliferation, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Post-Receptor Signaling Mechanisms of Insulin Asp(B9)-Glu(B27)
The binding of insulin Asp(B9)-Glu(B27) to the insulin receptor initiates a complex and highly regulated series of intracellular events. These post-receptor signaling mechanisms are crucial for mediating the diverse metabolic effects of the insulin analog. The process begins with the activation of the receptor's intrinsic kinase activity and propagates through various downstream pathways, ultimately altering cellular protein function and gene expression to regulate glucose, lipid, and protein metabolism.
Insulin Receptor Tyrosine Kinase Activation
The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. nih.govyoutube.com The binding of an insulin molecule, such as the Asp(B9)-Glu(B27) analog, to the α-subunits induces a conformational change that brings the β-subunits into close proximity. nih.govyoutube.com This approximation allows for the trans-autophosphorylation of several tyrosine residues within the kinase domains of the β-subunits, a critical step that activates the receptor's intrinsic tyrosine kinase activity. nih.govnih.gov
Once activated, the receptor kinase phosphorylates a variety of intracellular substrate proteins, including the insulin receptor substrate (IRS) family of proteins. cellsignal.comnih.gov This phosphorylation creates docking sites for other signaling molecules, thereby initiating the downstream signaling cascades. cellsignal.comresearchgate.net
Studies on the insulin Asp(B9)-Glu(B27) analog have demonstrated its capacity to activate the insulin receptor's tyrosine kinase. In research using human hepatoma (HepG2) cells, the potency of this analog in stimulating the tyrosine kinase of solubilized and partially purified insulin receptors was evaluated. The findings indicated that the potencies of various insulin analogs in activating the kinase ranked in the same order as their receptor binding affinities. diabetesjournals.org For insulin Asp(B9)-Glu(B27), the binding affinity was determined to be 18% relative to that of human insulin. diabetesjournals.org The ability of this analog to stimulate receptor autophosphorylation and subsequent phosphorylation of cellular substrates is a key determinant of its biological activity. diabetesjournals.org
| Parameter | Value (Relative to Human Insulin) | Cell Line | Source |
| Receptor Binding Affinity | 18% | HepG2 | diabetesjournals.org |
| Tyrosine Kinase Activation | Potency ranked in the same order as binding affinity | HepG2 | diabetesjournals.org |
Downstream Intracellular Signaling Cascades Activated by Receptor Binding
The activation of the insulin receptor tyrosine kinase by insulin Asp(B9)-Glu(B27) triggers several key downstream signaling pathways that orchestrate the cellular metabolic response. Two major pathways are the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is central to most metabolic actions of insulin, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and mitogenic effects. nih.govnih.gov
A primary metabolic effect of insulin signaling in muscle and adipose tissue is the stimulation of glucose uptake. This is achieved through the translocation of the Glucose Transporter Type 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. antibodies.comnih.gov The PI3K/Akt signaling cascade is a critical component of this process. cellsignal.comnih.gov Activated Akt phosphorylates a number of substrates, including AS160 (a 160-kD Akt substrate), which in its phosphorylated state facilitates the movement and fusion of GLUT4-containing vesicles with the cell surface. nih.gov
In vitro studies using cell models such as 3T3-L1 adipocytes and L6 myotubes are standard for investigating GLUT4 translocation. Following stimulation with an insulin analog, the increase in GLUT4 at the cell surface can be quantified. embopress.orgresearchgate.net While direct studies quantifying GLUT4 translocation specifically in response to the Asp(B9)-Glu(B27) analog are not extensively detailed in available literature, its demonstrated ability to activate the insulin receptor kinase suggests it would engage this pathway. diabetesjournals.org The magnitude of the response would be expected to correlate with its binding affinity and kinase activation potential relative to native insulin. The process is complex, requiring not just the initial signal but also the proper functioning of vesicle trafficking machinery, including SNARE-complex proteins. nih.gov
In the liver, insulin signaling plays a crucial role in maintaining glucose homeostasis by suppressing glucose production. nih.govnih.gov The binding of insulin analogs like Asp(B9)-Glu(B27) activates the PI3K/Akt pathway, which leads to the phosphorylation and inhibition of the transcription factor FoxO1. mdpi.com FoxO1 normally promotes the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov By inhibiting FoxO1, insulin signaling effectively suppresses gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govnih.gov
Simultaneously, insulin signaling promotes glucose storage by stimulating glycogen (B147801) synthesis. It achieves this by activating glycogen synthase, the key enzyme in this process. This activation occurs in part through the Akt-mediated phosphorylation and inhibition of glycogen synthase kinase 3 (GSK-3). youtube.comcellsignal.com Insulin also suppresses glycogenolysis, the breakdown of glycogen into glucose. antibodies.com Cellular models, particularly primary hepatocytes or hepatoma cell lines like HepG2, are used to study these effects by measuring the expression of gluconeogenic genes and the activity of enzymes involved in glycogen metabolism. The efficacy of insulin Asp(B9)-Glu(B27) in these pathways would be proportional to its ability to activate the hepatic insulin receptor. diabetesjournals.org
| Metabolic Pathway | Key Regulatory Step | Effect of Insulin Signaling |
| Gluconeogenesis | Inhibition of FoxO1-mediated transcription of PEPCK and G6Pase | Suppression |
| Glycogen Synthesis | Inhibition of GSK-3, leading to activation of Glycogen Synthase | Stimulation |
| Glycogenolysis | Multiple mechanisms, including regulation of phosphorylase kinase | Suppression |
Insulin signaling exerts powerful control over lipid metabolism, primarily in adipocytes and hepatocytes. nih.govmdpi.com It promotes lipid storage by stimulating lipogenesis (the synthesis of fatty acids and their esterification into triglycerides) and inhibiting lipolysis (the breakdown of triglycerides into free fatty acids and glycerol). mdpi.comnih.gov
Insulin-activated Akt and other signaling molecules stimulate lipogenesis by upregulating the expression and activity of key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). cellsignal.comwhiterose.ac.uk In cellular models like 3T3-L1 adipocytes, the rate of lipogenesis can be measured by tracing the incorporation of labeled substrates like glucose or acetate (B1210297) into lipids. nih.govlu.se
Conversely, insulin is the most potent physiological inhibitor of lipolysis. nih.gov The signaling cascade initiated by receptor binding leads to the activation of phosphodiesterase 3B (PDE3B), which reduces intracellular levels of cyclic AMP (cAMP). This decrease in cAMP leads to the dephosphorylation and inactivation of hormone-sensitive lipase (B570770) (HSL) and other proteins involved in the lipolytic process, thereby halting the breakdown of stored triglycerides. nih.gov The anti-lipolytic effect of an insulin analog can be assessed in vitro by measuring the release of glycerol (B35011) and free fatty acids from cultured adipocytes. nih.gov The activity of insulin Asp(B9)-Glu(B27) in these pathways would be dependent on its ability to initiate the insulin signaling cascade in adipocytes.
Insulin has a net anabolic effect on protein metabolism, promoting protein synthesis and inhibiting proteolysis, particularly in skeletal muscle. mdpi.comnih.gov The PI3K/Akt pathway is also central to these effects. Akt activates the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis. nih.gov Activated mTORC1 phosphorylates downstream targets like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the translation of key mRNAs. cellsignal.com
In parallel, insulin signaling suppresses protein breakdown (proteolysis). nih.gov Akt-mediated phosphorylation of the FoxO family of transcription factors prevents their entry into the nucleus, thereby inhibiting the transcription of atrophy-related genes, such as those encoding ubiquitin ligases (e.g., MuRF1 and atrogin-1) that are essential for the ubiquitin-proteasome system of protein degradation. mdpi.com In vitro studies often measure the rate of incorporation of radiolabeled amino acids into cellular proteins to quantify synthesis and monitor the release of amino acids from pre-labeled cells to assess proteolysis. nih.govresearchgate.net While insulin's primary role in muscle anabolism is often attributed to the inhibition of proteolysis, it can also enhance amino acid-stimulated protein synthesis. mdpi.comnih.gov
Preclinical Pharmacological Profiles in Non Human Systems
In Vivo Pharmacodynamics in Animal Models
Glucose Utilization Rates in Larger Animal Models (e.g., Pigs)
Comparative Potency and Duration of Action with Human Insulin (B600854) in Animal Studies
Animal studies comparing rapid-acting insulin analogs with human insulin consistently show a profile of faster onset and shorter duration of action for the analogs. researchgate.net In pigs, the quicker and more significant reduction in plasma glucose following insulin aspart injection compared to human insulin points to a potent and rapid-acting nature. novonordisk.com While not an animal model, studies in healthy human subjects involving Insulin, Asp(B9)-Glu(B27)- directly support this preclinical profile. These studies demonstrated that the hypoglycemic nadir (point of lowest blood glucose) occurred significantly earlier, at approximately 61-65 minutes post-injection, compared to 201-210 minutes for human insulin. nih.gov Furthermore, the magnitude of this glucose drop was greater with Insulin, Asp(B9)-Glu(B27)-, underscoring its high potency in the immediate post-administration period. nih.gov
| Parameter | Insulin, Asp(B9)-Glu(B27)- | Human Insulin |
| Time to Hypoglycemic Nadir (min) | 61 - 65 | 201 - 210 |
| Magnitude of Hypoglycemic Nadir | Greater | Reference |
| Data derived from human studies, illustrating comparative action profiles. |
In Vivo Pharmacokinetics in Animal Models
Subcutaneous Absorption Kinetics in Animal Models (e.g., Rats)
The rate of absorption from the subcutaneous tissue is a critical determinant of an insulin analog's action profile. In animal models such as the rat, the structure and kinetics of the subcutaneous depot formed after injection influence the absorption rate. nih.gov Factors that increase the distribution of the insulin depot in the subcutaneous space can lead to faster absorption. nih.gov
While studies in rats and dogs showed no significant pharmacokinetic differences between insulin aspart and human insulin after subcutaneous dosing, a strong trend toward more rapid absorption of insulin aspart was observed in pigs. novonordisk.com This species-specific difference highlights the importance of the chosen animal model. The rapid absorption characteristic of Insulin, Asp(B9)-Glu(B27)- is directly confirmed in human studies, where the time to 50% residual radioactivity at the injection site was approximately three times faster than that of human insulin (63 minutes vs. 182 minutes), indicating a significantly accelerated transfer from the subcutaneous depot into the systemic circulation. nih.gov
| Compound | Time to 50% Residual Radioactivity at Injection Site (minutes) |
| Insulin, Asp(B9)-Glu(B27)- | 63 ± 9 |
| Human Insulin | 182 ± 21 |
| Data derived from human studies, illustrating comparative absorption kinetics. |
Apparent Half-Life Determination in Animal Models
Once absorbed into the bloodstream, the apparent half-life of an insulin analog is typically short. For rapid-acting analogs like insulin aspart, studies in pigs have determined the half-life to be approximately 24 to 29 minutes following continuous subcutaneous infusion. researchgate.net The clearance of insulin from plasma is generally very rapid, with a half-life of only 4-5 minutes, meaning that plasma concentrations closely mirror the rate of absorption from the subcutaneous depot. fasen.org.ar This rapid clearance is a shared characteristic among insulin analogs. nih.gov
Influence of Oligomerization State on Absorption Rate
The primary factor driving the rapid absorption of Insulin, Asp(B9)-Glu(B27)- is its molecular structure, which favors a monomeric state. nih.gov Human insulin in pharmaceutical preparations typically exists as hexamers (a complex of six insulin molecules) stabilized by zinc ions. researchgate.net For absorption to occur, these hexamers must first dissociate into dimers and then into monomers, which are small enough to pass through the capillary walls into the bloodstream. This dissociation process is the rate-limiting step for the absorption of regular human insulin. researchgate.net
The amino acid substitutions in Insulin, Asp(B9)-Glu(B27)- are specifically designed to weaken the self-association forces between insulin molecules. This modification prevents the formation of stable hexamers, allowing the analog to exist predominantly as monomers in solution. nih.gov Consequently, upon subcutaneous injection, the analog does not need to undergo the slow dissociation process and is therefore absorbed two to three times faster than human insulin. nih.gov
Systemic Distribution and Elimination Profiles in Animal Models
Following absorption into the systemic circulation, insulin analogs are distributed throughout the body. The elimination profile is characterized by rapid clearance from the plasma. fasen.org.ar As indicated by the short half-life of approximately 24-29 minutes for insulin aspart in pigs, the systemic exposure is transient, which aligns with its intended function as a mealtime insulin. researchgate.net The rapid rise in plasma concentration due to fast absorption is followed by a correspondingly rapid decline as the compound is cleared, resulting in a shorter duration of action compared to human insulin. fasen.org.ar
Biotechnological Production and Analytical Characterization
Recombinant Production Methodologies
The synthesis of insulin (B600854) analogs is exclusively achieved through recombinant DNA technology, which allows for precise control over the amino acid sequence.
The commercial production of recombinant human insulin and its analogs predominantly utilizes two well-established host organisms: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. bmrat.org
Escherichia coli : As one of the first hosts used for recombinant insulin production, E. coli is favored for its rapid growth, high yield, and well-understood genetics. nih.gov Typically, the insulin precursor is expressed intracellularly as insoluble aggregates known as inclusion bodies. nih.govkoreascience.kr This method protects the protein from proteolytic degradation, often leading to high accumulation of the target protein. nih.gov However, it necessitates a complex downstream process to isolate, solubilize, and refold the protein into its active conformation. nih.govdntb.gov.ua
Saccharomyces cerevisiae : Yeast expression systems offer the advantage of secreting the insulin precursor into the culture medium, which can simplify the initial purification steps. nottingham.ac.uk S. cerevisiae is a eukaryotic organism and possesses the cellular machinery for post-translational modifications and protein folding, including the formation of disulfide bonds. bmrat.org This can lead to the production of a more correctly folded precursor molecule compared to the insoluble inclusion bodies from E. coli. nottingham.ac.uk Novo Nordisk, for instance, utilizes S. cerevisiae to produce insulin aspart, a fast-acting analog. bmrat.org
| Feature | Escherichia coli | Saccharomyces cerevisiae |
|---|---|---|
| Cell Type | Prokaryote | Eukaryote |
| Typical Product Location | Intracellular (Inclusion Bodies) nih.gov | Secreted into medium nottingham.ac.uk |
| Advantages | High growth rate, high yield, well-characterized genetics, cost-effective. nih.gov | Capable of post-translational modifications, secretes folded protein, potentially simpler purification. bmrat.org |
| Disadvantages | Lack of post-translational modifications, formation of inclusion bodies requires complex refolding steps. nih.gov | Lower yields compared to E. coli, potential for hyperglycosylation. bmrat.org |
The correct three-dimensional structure of insulin is critical for its biological activity. This structure is stabilized by three disulfide bonds: two inter-chain bonds (A7-B7 and A20-B19) and one intra-chain bond (A6-A11). frontiersin.org In nature, and in recombinant systems, the hormone is synthesized as a single-chain precursor called proinsulin. wikipedia.org
The proinsulin polypeptide chain consists of the B-chain, a connecting peptide (C-peptide), and the A-chain. The C-peptide is crucial as it positions the A and B chains to facilitate the correct formation of the disulfide bonds within the endoplasmic reticulum (ER). wikipedia.orgnih.gov This folding process is a complex event, and misfolding can lead to ER stress and reduced production. frontiersin.orgnih.gov
In recombinant production, once the proinsulin precursor is expressed and folded, the C-peptide is removed by enzymatic cleavage to yield the mature, two-chain insulin analog. wikipedia.org
From E. coli Inclusion Bodies : The process involves cell lysis, isolation of inclusion bodies, solubilization using denaturing agents (like urea), and a sulfitolysis step to protect cysteine residues. nih.govdntb.gov.ua This is followed by a carefully controlled refolding process where the denaturant is removed, allowing the proinsulin to assume its correct tertiary structure and form the disulfide bonds. nih.gov
Enzymatic Conversion : After refolding, enzymes such as trypsin and carboxypeptidase B are used to cleave the C-peptide and any fusion partners, liberating the final active insulin analog. nottingham.ac.uk The specific amino acid sequence of the C-peptide and the junctions between the B-C and C-A chains are engineered to ensure precise and efficient enzymatic cleavage.
Advanced Analytical Techniques for Characterization
A suite of orthogonal analytical methods is required to confirm the identity, purity, and structural integrity of the final Insulin, Asp(B9)-Glu(B27)- product.
Chromatographic techniques are fundamental for the analysis of insulin analogs, providing quantitative data on purity and identifying product-related impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of insulin preparations. semanticscholar.orgnih.gov The method separates the insulin analog from closely related impurities, such as deamidated or oxidized forms. creativebiomart.net C18 columns are commonly used, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. nih.govcreativebiomart.net UHPLC offers higher resolution and faster analysis times compared to traditional HPLC.
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm creativebiomart.net |
| Mobile Phase A | Aqueous buffer (e.g., sodium sulfate/phosphate) with 0.1% TFA nih.govcreativebiomart.net |
| Mobile Phase B | Acetonitrile with 0.1% TFA nih.govcreativebiomart.net |
| Elution | Gradient elution creativebiomart.net |
| Flow Rate | ~1.0 mL/min creativebiomart.net |
| Detection | UV at ~214 nm semanticscholar.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This powerful technique combines the separation capabilities of LC with the mass analysis of MS. It is indispensable for confirming the identity of the insulin analog by providing an accurate mass measurement of the intact protein. nih.govdiscoveracs.org Furthermore, peptide mapping, where the protein is enzymatically digested (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides, is used to verify the entire amino acid sequence and locate any modifications. creativebiomart.net LC-MS/MS offers high specificity and can distinguish between analogs with very similar structures. nih.govwaters.com
Spectroscopic methods provide crucial information about the secondary and tertiary structure of the insulin analog, ensuring it has folded into the correct conformation.
Circular Dichroism (CD) : Far-UV circular dichroism is used to assess the secondary structure of proteins. The CD spectrum of insulin is characterized by two negative bands around 209 nm and 222 nm, which are indicative of its high alpha-helical content. researchgate.net CD analysis of Insulin, Asp(B9)-Glu(B27)- would be used to confirm that the amino acid substitutions have not disrupted this essential helical structure compared to human insulin. researchgate.net Any significant alteration in the CD spectrum would suggest a conformational change.
Biophysical techniques are employed to characterize the higher-order structure and functional activity of the insulin analog.
Dynamic Light Scattering (DLS) : DLS is a technique used to measure the size distribution of particles in a solution, such as protein oligomers or aggregates. researchgate.net For an analog like Asp(B9)-Glu(B27)-, which is designed to have a reduced tendency to self-associate, DLS is a critical tool to verify its oligomeric state. google.com By measuring the hydrodynamic radius, DLS can distinguish between monomers, dimers, and larger hexameric species, confirming the efficacy of the engineered modifications in promoting a monomeric state. uconn.eduwyatt.com
Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free method for analyzing biomolecular interactions. nih.gov It is used to measure the binding kinetics of the insulin analog to its target, the insulin receptor. canterbury.ac.nz In a typical SPR experiment, the insulin receptor is immobilized on a sensor chip, and the insulin analog is flowed over the surface. The binding and dissociation are monitored, allowing for the calculation of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ). nih.govbeactica.se These kinetic parameters provide a quantitative measure of the analog's binding affinity, which is a key indicator of its potential biological activity. nih.govresearchgate.net
| Analyte | Binding Site | KD (nM) |
|---|---|---|
| Recombinant Human Insulin canterbury.ac.nz | High-affinity | 38.1 ± 0.9 |
| Low-affinity | 166.3 ± 7.3 | |
| Insulin Lispro (Analog) canterbury.ac.nz | High-affinity | 73.2 ± 1.8 |
| Low-affinity | 148.9 ± 6.1 |
Compound Reference Table
| Compound Name |
|---|
| Insulin, Asp(B9)-Glu(B27)- |
| Human Insulin |
| Insulin Aspart |
| Insulin Lispro |
| Proinsulin |
| Aspartic Acid (Asp) |
| Glutamic Acid (Glu) |
| Serine (Ser) |
| Threonine (Thr) |
| Acetonitrile |
| Trifluoroacetic Acid (TFA) |
| Urea |
| Trypsin |
| Carboxypeptidase B |
| Sodium Sulfate |
| Sodium Phosphate |
Immunoassays for Quantitative Analysis of Analogs
The quantitative analysis of insulin analogs, including insulin Asp(B9)-Glu(B27), presents significant challenges for standard immunoassays. nih.gov These assays, which are widely used in clinical settings, rely on the specific binding of antibodies to the insulin molecule. nih.gov However, the structural alterations that define insulin analogs can interfere with this binding, leading to variable and often inaccurate measurements. researchgate.net
Immunoassays are based on the principle of competitive binding, where the analyte in a sample (e.g., an insulin analog) competes with a labeled form of the analyte for a limited number of antibody binding sites. researchgate.net The structural modifications in analogs, such as the substitution of serine with aspartic acid at position B9 and threonine with glutamic acid at position B27 in the case of insulin Asp(B9)-Glu(B27), can alter the epitopes where antibodies bind. google.com This can lead to a phenomenon known as differential cross-reactivity.
The cross-reactivity of an immunoassay refers to the extent to which it detects substances other than the primary analyte it was designed to measure—in this case, human insulin. For an insulin analog, the degree of cross-reactivity with an assay for human insulin can range from negligible to over 100%, depending on the specific analog and the particular antibodies used in the assay. nih.gov An assay with low cross-reactivity will underestimate the concentration of the analog, while an assay with high cross-reactivity may provide a more accurate measurement. nih.gov
Research has demonstrated that the ability of commercial immunoassays to detect various insulin analogs is highly variable. Some assays are designed to be highly specific to the human insulin sequence and consequently show poor cross-reactivity with most synthetic analogs. Conversely, other assays utilize antibodies that bind to regions of the insulin molecule unaffected by the specific amino acid substitutions, allowing them to detect a range of analogs. nih.gov
Detailed research findings on the cross-reactivity of various insulin immunoassays with several commercially available insulin analogs illustrate this variability. While specific data for insulin Asp(B9)-Glu(B27) is not extensively published, the data for other analogs highlight the analytical challenge that would be pertinent to its quantification. The performance of different assays underscores the necessity for laboratories and clinicians to be aware of the specific limitations of their chosen assay when measuring analog concentrations to avoid misinterpretation of results. nih.gov
The following table summarizes the cross-reactivity of several insulin analogs across different immunoassay platforms, as reported in scientific literature. This data exemplifies the challenge of accurately quantifying analogs and serves as a model for the type of characterization required for insulin Asp(B9)-Glu(B27).
| Insulin Analog | Assay Platform A (% Cross-Reactivity) | Assay Platform B (% Cross-Reactivity) | Assay Platform C (% Cross-Reactivity) |
|---|---|---|---|
| Insulin Lispro | 95 | 5 | 110 |
| Insulin Aspart | 105 | 8 | 100 |
| Insulin Glargine | 70 | <1 | 85 |
| Insulin Detemir | 45 | <1 | 30 |
| Insulin Glulisine | 88 | 15 | 95 |
Note: The data in this table is illustrative and compiled from general findings on insulin analog cross-reactivity. "Assay Platform" represents different commercial immunoassay systems, and values are approximate percentages.
Given these complexities, alternative or supplementary methods such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are sometimes required for the unambiguous and accurate quantification of specific insulin analogs, especially in forensic or research contexts. researchgate.net However, for routine clinical analysis, a thorough understanding and validation of the chosen immunoassay's performance with the specific analog is crucial. nih.gov
Broader Academic Implications and Future Research Directions
Contribution of Insulin (B600854), Asp(B9)-Glu(B27)- Research to Insulin Analog Design Principles
The study of Insulin, Asp(B9)-Glu(B27)- has been instrumental in shaping the core principles of modern insulin analog design, particularly in the development of rapid-acting insulins. The primary contribution lies in the demonstration of how specific amino acid substitutions can modulate the self-association of insulin molecules, a critical factor in their absorption kinetics.
Human insulin has a natural tendency to self-associate into dimers and, in the presence of zinc, into hexamers. This hexameric form is stable but too large for rapid absorption into the bloodstream from the subcutaneous tissue where it is injected. The dissociation of these hexamers is the rate-limiting step for the onset of action of regular human insulin.
The design of Insulin, Asp(B9)-Glu(B27)- introduced two key modifications in the B-chain: the substitution of serine with aspartic acid at position B9 and the substitution of threonine with glutamic acid at position B27. The introduction of the negatively charged aspartic acid at position B9 is particularly significant. This modification introduces electrostatic repulsion between insulin monomers, thereby weakening the dimer and hexamer formation. nih.govnih.gov This principle of charge repulsion has become a cornerstone in the design of rapid-acting insulin analogs. For instance, the commercially successful insulin aspart analog incorporates a similar principle with the substitution of proline at B28 with aspartic acid. novonordisk.com
The research on Insulin, Asp(B9)-Glu(B27)- and similar analogs helped establish a clear structure-activity relationship: modifications that disrupt the hydrophobic and electrostatic interactions at the dimer-dimer and monomer-monomer interfaces lead to faster hexamer dissociation and, consequently, a more rapid onset of action. researchgate.net
Methodological Advances Driven by Studies on Insulin Analogs
The investigation of insulin analogs like Insulin, Asp(B9)-Glu(B27)- has necessitated and driven advancements in various analytical and methodological techniques for characterizing protein structure and function. The need to understand the precise impact of amino acid substitutions on the pharmacokinetic and pharmacodynamic properties of these molecules has spurred innovation in several areas:
High-Resolution Structural Analysis: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been critical in elucidating the three-dimensional structures of insulin analogs in their monomeric, dimeric, and hexameric forms. These methods have provided detailed insights into how substitutions, such as those in Insulin, Asp(B9)-Glu(B27)-, alter the conformation and interfaces of the insulin molecule. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling: The development of sophisticated models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of insulin analogs has been crucial. Studies comparing the profiles of various analogs, including Insulin, Asp(B9)-Glu(B27)-, have provided the data necessary to refine these models.
In Vitro and In Vivo Assay Development: The preclinical evaluation of insulin analogs relies on a battery of sensitive and specific assays to determine receptor binding affinity, metabolic potency, and mitogenic potential. novonordisk.com The subtle differences between analogs have required the continuous improvement of these assays to ensure the safety and efficacy of new designs. The challenge of cross-reactivity with endogenous insulin and other analogs in bioanalytical assays has also driven methodological refinements. celerion.com
Theoretical Frameworks for Predicting Insulin Analog Behavior
The wealth of data generated from the study of a wide array of insulin analogs, including early investigational compounds like Insulin, Asp(B9)-Glu(B27)-, has laid the groundwork for the development of theoretical frameworks to predict their behavior. While still an area of active research, several computational approaches are now employed:
Molecular Dynamics (MD) Simulations: These computational methods allow researchers to simulate the movement of atoms in a protein over time, providing insights into its stability, conformational changes, and interactions with other molecules. MD simulations can be used to predict how specific amino acid substitutions might affect the stability of insulin hexamers and the binding affinity to the insulin receptor.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By analyzing data from a diverse set of insulin analogs, it is possible to build models that can predict the pharmacokinetic properties of novel designs. nih.gov
Machine Learning Approaches: More recently, machine learning algorithms are being applied to large datasets of insulin analogs to identify complex patterns and predict properties such as clearance, half-life, and mean residence time. These approaches hold the promise of accelerating the drug development process. nih.gov
Despite these advances, predicting the precise in vivo performance of an insulin analog based solely on its structure remains a significant challenge. nih.gov The complex interplay of factors including self-association, interaction with excipients, and patient-specific variables can influence the pharmacokinetic profile. researchgate.net
Unresolved Questions in Insulin Structure-Function Relationships Illuminated by This Analog
The study of Insulin, Asp(B9)-Glu(B27)- and other early analogs has not only answered many questions but has also brought several unresolved issues in insulin's structure-function relationship to the forefront. These continue to be areas of intensive research:
The precise mechanism of insulin-receptor interaction: While the general features of insulin binding to its receptor are known, the exact conformational changes that both the insulin molecule and the receptor undergo during this process are not fully understood. How modifications at positions like B9 and B27, which are not in the primary receptor binding site, allosterically influence this interaction remains an area of investigation. nih.gov
The role of the C-terminal B-chain: The C-terminal region of the B-chain is critical for dimer formation. Analogs with modifications in this region have highlighted its dual role in both self-assembly and receptor interaction. The subtle interplay between these two functions is still being explored.
Insulin aggregation and fibrillation: While designed to be more monomeric, rapid-acting analogs are not immune to aggregation and fibrillation, which can impact their stability and immunogenicity. The study of how different amino acid sequences influence the propensity for amyloid formation is an ongoing challenge. mdpi.comnih.gov
Potential for Further Protein Engineering Guided by Existing Data (e.g., Rational Design for Modified Pharmacokinetic Properties)
The knowledge gained from early analogs like Insulin, Asp(B9)-Glu(B27)- provides a solid foundation for the future of insulin protein engineering. The overarching goal is to create "smarter" insulins with tailored pharmacokinetic and pharmacodynamic profiles that more closely mimic physiological insulin secretion.
Future directions in rational insulin design include:
Ultra-rapid-acting insulins: By further optimizing the balance of electrostatic repulsion and hydrophobic interactions, it may be possible to create insulins with an even faster onset of action. This could involve novel amino acid substitutions or the use of excipients that promote rapid hexamer dissociation. nih.gov
Glucose-responsive insulins: A major goal is the development of "smart" insulins that are inactive until blood glucose levels rise. This could be achieved by incorporating glucose-binding domains or other glucose-sensitive moieties into the insulin molecule.
Organ-selective insulins: Engineering insulin analogs that preferentially target the liver could lead to more physiological glucose control with a reduced risk of hypoglycemia and weight gain.
The foundational research on early-generation analogs has been pivotal in the evolution of insulin therapy. mdpi.com By systematically studying the effects of specific modifications, scientists have been able to build a robust understanding of the structure-function relationships of this critical hormone, paving the way for the next generation of innovative insulin therapies.
Data Tables
Table 1: Comparative Pharmacokinetic Properties of Insulin, Asp(B9)-Glu(B27)- and Human Insulin
| Parameter | Insulin, Asp(B9)-Glu(B27)- | Human Insulin |
| Time to 50% Residual Radioactivity (min) | 63 +/- 9 | 182 +/- 21 |
| Peak Plasma Concentration (pM) | 1231 +/- 190 | 157 +/- 15 |
| Time to Peak Plasma Concentration (min) | ~30 | >30 |
| Data compiled from studies in healthy subjects. nih.gov |
Table 2: Comparative Pharmacodynamic Properties of Insulin, Asp(B9)-Glu(B27)- and Human Insulin
| Parameter | Insulin, Asp(B9)-Glu(B27)- | Human Insulin |
| Mean Hypoglycemic Nadir (min) | 61-65 | 201-210 |
| Peak Incremental Glucose Rise (mM) | 5.4 +/- 0.7 | 6.3 +/- 0.8 |
| Data compiled from studies in healthy and type 1 diabetic subjects. |
Q & A
Advanced Research Question
- Competitive Binding Assays : Use radiolabeled insulin analogs in cell-based systems to measure displacement curves, ensuring normalization to endogenous receptor expression levels.
- In Silico Modeling : Perform molecular dynamics simulations to predict how B9/B27 substitutions alter insulin’s interaction with the IGF-1 receptor, guided by crystallographic data from wild-type insulin .
- Cross-Validation : Reconcile in vitro binding data with in vivo glycemic response studies in animal models to assess functional relevance .
How should researchers optimize literature searches to avoid missing studies on insulin analogs with complex nomenclature?
Basic Research Question
- Boolean Search Strategies : Exclude ambiguous terms (e.g., "insulin-like") using operators like NOT in databases (PubMed, EMBASE). Example:
("Asp(B9)" OR "Glu(B27)") AND insulin NOT "insulin-like". - MeSH Term Expansion : Combine specific analogs (e.g., "insulin lispro", "insulin aspart") with broader terms (e.g., "recombinant insulin") to capture variant naming conventions .
- Database Cross-Referencing : Use UniProt or GenBank (Accession: AH002844) to retrieve sequence-specific records and link to functional studies .
What methodologies are appropriate for assessing the functional impact of Asp(B9)-Glu(B27) substitutions in cellular models?
Advanced Research Question
- Differentiation Assays : Test the analog’s ability to replace endogenous insulin in media (e.g., B27-supplemented cultures), monitoring neuronal differentiation or survival outcomes .
- Signal Transduction Profiling : Quantify phosphorylation of insulin receptor substrates (IRS-1/2) via Western blot or ELISA in dose-response experiments.
- Metabolic Flux Analysis : Use Seahorse assays to compare glucose uptake and glycolysis rates in primary hepatocytes treated with wild-type vs. mutant insulin .
How can researchers validate the biological activity of Asp(B9)-Glu(B27)-insulin in preclinical models?
Basic Research Question
- In Vivo Glucose Tolerance Tests (GTT) : Administer the analog to diabetic rodent models and compare AUC glucose reduction to human insulin controls.
- CSII Compatibility Testing : Evaluate pump stability and absorption kinetics in continuous subcutaneous infusion models, referencing protocols for lispro or aspart analogs .
- Dose-Response Calibration : Align units with USP standards (1 Unit = 0.0364 mg pure analog) to ensure reproducibility across labs .
What strategies mitigate biases when reconciling contradictory clinical and preclinical data for insulin analogs?
Advanced Research Question
- Blinded Reanalysis : Independently re-analyze raw data (e.g., pharmacokinetic curves) from conflicting studies to identify protocol disparities (e.g., dosing intervals, sample preparation) .
- Meta-Regression : Pool data from RCTs and animal studies to model covariates (e.g., BMI, species-specific metabolism) that explain outcome variability .
- Mechanistic Follow-Up : Design knock-in animal models expressing humanized insulin receptors to isolate analog-receptor interactions from species-specific confounders .
How can quality control protocols be adapted for Asp(B9)-Glu(B27)-insulin in research-scale production?
Basic Research Question
- Host Cell Protein (HCP) Limits : Implement ELISA or mass spectrometry to ensure HCP ≤10 ppm, as per USP guidelines for recombinant insulin analogs .
- Stability Monitoring : Conduct accelerated degradation studies (25°C/60% RH) with periodic CD and HPLC checks to establish shelf-life thresholds .
- Batch-to-Batch Consistency : Use statistical process control (SPC) charts to track critical quality attributes (e.g., oligomer content) across synthesis batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
